(S)-crizotinib - 1374356-45-2

(S)-crizotinib

Catalog Number: EVT-282443
CAS Number: 1374356-45-2
Molecular Formula: C21H22Cl2FN5O
Molecular Weight: 450.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ent-crizotinib is a 3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)pyrazol-4-yl]pyridin-2-amine that is the (S)-enantiomer of crizotinib. It is an enantiomer of a crizotinib.
Synthesis Analysis

The synthesis of the radiolabeled form of (S)-crizotinib, -crizotinib, involves a multistep process starting with the synthesis of a spirocyclic hypervalent iodine precursor. Due to the enantiomeric purity requirement, a chiral separation is performed to isolate the (R)-precursor. [] A two-step radiolabeling procedure is then employed, utilizing the (R)-precursor to yield -crizotinib with a radiochemical yield of 15 ± 2% and a molar activity of 103 ± 18 GBq/µmol. []

Molecular Structure Analysis

The specific structural features that contribute to the selective inhibition of MTH1 by (S)-crizotinib compared to its (R)-enantiomer have been investigated. Molecular dynamics simulations and binding free energy calculations revealed that (S)-crizotinib forms a more stable complex with the MTH1 binding pocket. [] This enhanced stability is attributed to stronger van der Waals interactions and the formation of a crucial hydrogen bond within the binding site. []

Applications
  • Investigating MTH1 as a Therapeutic Target: (S)-crizotinib has been instrumental in validating MTH1 as a potential target for anticancer therapies. [, , , , ] Studies utilizing (S)-crizotinib have demonstrated that inhibiting MTH1 can selectively induce cell death in cancer cells while sparing normal cells. [, , , ] This selectivity makes MTH1 an attractive target for developing novel cancer treatments.
  • Elucidating the Role of Oxidative Stress in Cancer: The use of (S)-crizotinib has provided valuable insights into the significance of oxidative stress in cancer development and progression. [, , , ] By disrupting the cellular mechanisms that mitigate oxidative DNA damage, (S)-crizotinib highlights the vulnerability of cancer cells to increased ROS levels and underscores the potential of targeting oxidative stress pathways as a therapeutic strategy.
  • Developing Potential PAH Treatments: Research indicates that (S)-crizotinib might offer therapeutic benefits for pulmonary arterial hypertension (PAH) by inhibiting NUDT1, a close homolog of MTH1. [] Studies using (S)-crizotinib in PAH animal models have demonstrated improvements in pulmonary hemodynamics and reduced vascular remodeling. []
  • In Vivo Imaging of MTH1: Radiolabeled (S)-crizotinib, such as [3H]TH287, shows promise as a potential radiotracer for measuring and imaging MTH1. [] This application could be valuable for monitoring cancer progression, quantifying target engagement of MTH1 inhibitors, and potentially diagnosing other central nervous system disorders. []
Future Directions
  • Further investigation of the MTH1-independent mechanism of action to determine its contribution to the anticancer effects of (S)-crizotinib and explore its therapeutic potential. [, ]
  • Developing more potent and selective MTH1 inhibitors based on the structure-activity relationship of (S)-crizotinib. []
  • Conducting in-depth preclinical and clinical studies to evaluate the safety and efficacy of (S)-crizotinib as a potential cancer treatment, either as a single agent or in combination with other therapies. []
  • Exploring the potential of (S)-crizotinib in treating other diseases where oxidative stress and DNA damage play significant roles, such as neurodegenerative disorders and cardiovascular diseases. []
  • Optimizing the use of radiolabeled (S)-crizotinib for in vivo imaging to improve the sensitivity and specificity of MTH1 detection in various tissues and disease models. []

(S)-Crizotinib is a tyrosine kinase inhibitor that exhibits anticancer activity. Research has identified its role in inhibiting the MutT Homolog 1 (MTH1) protein, leading to oxidative DNA damage and apoptosis in cancer cells [, , ]. Several compounds are structurally related to (S)-Crizotinib or share a similar mechanism of action, making them relevant to the scientific research discussed in the provided papers.

(R)-Crizotinib

(R)-Crizotinib is the enantiomer of (S)-Crizotinib, differing in its spatial arrangement of atoms. While both enantiomers exhibit MTH1 inhibitory activity, (S)-Crizotinib demonstrates significantly higher potency [, ]. Research suggests that this difference in activity arises from the distinct binding modes of each enantiomer within the MTH1 active site []. Specifically, (S)-Crizotinib forms more favorable interactions with key residues, leading to enhanced binding stability and stronger inhibition compared to (R)-Crizotinib []. This difference in binding affinity translates to a notable difference in their IC50 values against MTH1, with (S)-Crizotinib exhibiting an IC50 of 72 nM compared to 1375 nM for (R)-Crizotinib [].

TH287

7-Benzyl-3-methyl-6-(4-(morpholino)phenyl)pyrrolo[2,3-d]pyrimidin-4-amine (TH287) is another potent and selective MTH1 inhibitor identified through high-throughput screening [, , ]. Similar to TH588, TH287 disrupts the sanitizing function of MTH1, leading to the accumulation of oxidized dNTPs in the DNA and ultimately causing DNA damage and cell death in cancer cells [, ]. Preclinical studies have demonstrated the antitumor activity of TH287 in various cancer models [].

SCH51344

(S)-Crizotinib was identified as a more potent MTH1 inhibitor during research on SCH51344, a small molecule initially studied for its ability to block RAS-dependent anchorage [, ]. While the precise mechanism of action of SCH51344 is not fully elucidated, it exhibited anticancer activity, and further investigation revealed that it targeted MTH1 [, ]. This discovery led to the identification of (S)-crizotinib as a more potent and selective MTH1 inhibitor with improved pharmacokinetic properties compared to SCH51344 [].

8-oxo-dGTP

8-oxo-deoxyguanosine triphosphate (8-oxo-dGTP) is a major oxidized DNA precursor that MTH1 hydrolyzes to prevent genomic instability [, , ]. Cancer cells, with their elevated ROS levels, are prone to accumulating 8-oxo-dGTP. MTH1 plays a crucial role in these cells by preventing the incorporation of 8-oxo-dGTP into DNA during replication, thereby protecting them from DNA damage and subsequent death [, ]. Inhibition of MTH1 by compounds like (S)-Crizotinib disrupts this protective mechanism, leading to increased 8-oxo-dGTP incorporation, DNA damage, and ultimately apoptosis in cancer cells [, ].

Properties

CAS Number

1374356-45-2

Product Name

(S)-crizotinib

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1

InChI Key

KTEIFNKAUNYNJU-LBPRGKRZSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Solubility

Soluble in DMSO

Synonyms

(S)-Crizotinib; S-Crizotinib

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.